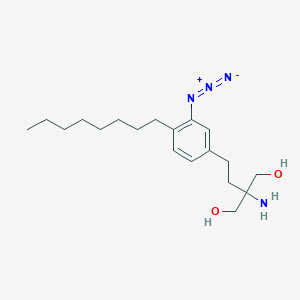

azido-FTY720

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O2/c1-2-3-4-5-6-7-8-17-10-9-16(13-18(17)22-23-21)11-12-19(20,14-24)15-25/h9-10,13,24-25H,2-8,11-12,14-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPFGLNTCQQHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C=C(C=C1)CCC(CO)(CO)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Azido-FTY720: A Photoreactive Probe for Target Identification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (FTY720) is a potent immunomodulatory drug approved for the treatment of multiple sclerosis. Its complex mechanism of action, primarily involving the sphingosine-1-phosphate (S1P) receptor system, has been a subject of extensive research. To further elucidate its molecular interactions and identify its binding partners, photoreactive analogs such as azido-FTY720 have been synthesized. This technical guide provides a comprehensive overview of the mechanism of action of azido-FTY720 as a photoreactive analog, detailing its use in target identification and the associated experimental protocols.

Core Principles of Azido-FTY720 as a Photoreactive Analog

Azido-FTY720 is a derivative of FTY720 that incorporates a chemically inert but photoreactive aryl azide group.[1][2] This modification allows for photoaffinity labeling (PAL), a powerful technique to covalently link a ligand to its biological target upon activation by UV light.[1][2] The fundamental principle of PAL with azido-FTY720 involves a three-step process:

-

Binding: Azido-FTY720 is introduced into a biological system, such as cell lysates or live cells, where it binds non-covalently to its specific target proteins.[1]

-

Photoactivation: Upon irradiation with UV light (typically around 300-366 nm), the aryl azide group is converted into a highly reactive nitrene intermediate, releasing nitrogen gas.

-

Covalent Cross-linking: The short-lived nitrene intermediate rapidly reacts with proximal amino acid residues at the binding site, forming a stable covalent bond. This permanently links azido-FTY720 to its target.

This covalent capture is crucial for the subsequent isolation, enrichment, and identification of the target proteins, which would otherwise be challenging due to the reversible nature of the binding of the parent compound, FTY720.

The Known and Putative Targets of FTY720

The mechanism of action of FTY720 is multifaceted, involving both S1P receptor-dependent and -independent pathways. Azido-FTY720 is expected to interact with the same targets as FTY720 and its phosphorylated form, FTY720-phosphate (FTY720-P).

S1P Receptor-Dependent Pathway

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases, primarily SphK2, to form FTY720-P. FTY720-P is a potent agonist for four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5. The binding of FTY720-P to these receptors, particularly S1P1 on lymphocytes, leads to receptor internalization and degradation. This process, termed "functional antagonism," renders the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymphoid organs, resulting in their sequestration and a reduction of circulating lymphocytes.

S1P Receptor-Independent Pathways

FTY720 also exhibits biological effects that are independent of S1P receptors. These are thought to be mediated by the non-phosphorylated form of the drug. Potential targets in these pathways include:

-

Sphingosine Kinase 1 (SphK1): FTY720 has been shown to inhibit SphK1, which could contribute to its anti-cancer properties.

-

Protein Phosphatase 2A (PP2A): FTY720 can activate PP2A, a tumor suppressor, by disrupting its interaction with the endogenous inhibitor SET.

-

Sphingosine-1-phosphate lyase (SPL): FTY720 has been found to inhibit SPL, an enzyme involved in the degradation of S1P.

Azido-FTY720, as a photoreactive analog, is a valuable tool to confirm these interactions and to discover novel binding partners.

Experimental Protocols for Target Identification using Azido-FTY720

The following sections detail the key experimental procedures for using azido-FTY720 in photoaffinity labeling studies to identify its protein targets.

Synthesis of Azido-FTY720

The synthesis of azido-FTY720 involves the introduction of an azide group onto the FTY720 scaffold. A common method is through the diazotization of a primary aromatic amine precursor followed by reaction with sodium azide.

General Protocol for Aryl Azide Synthesis:

-

Dissolve the aromatic amine precursor in an acidic solution (e.g., HCl) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring to form the aryl azide precipitate.

-

Collect the product by filtration, wash with cold water, and dry.

Photoaffinity Labeling in Live Cells

This protocol describes the labeling of target proteins with azido-FTY720 in a cellular context.

Materials:

-

Cultured cells of interest

-

Azido-FTY720

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

UV lamp (e.g., 366 nm)

Procedure:

-

Seed cells and grow to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Incubate cells with the desired concentration of azido-FTY720 in serum-free medium for a predetermined time (e.g., 1 hour) at 37 °C.

-

Include a negative control with an excess of non-photoreactive FTY720 to demonstrate specific binding.

-

Place the cells on ice and irradiate with a UV lamp for a specified duration (e.g., 10-30 minutes). The optimal irradiation time and distance should be determined empirically.

-

After irradiation, wash the cells with ice-cold PBS to remove unbound probe and proceed to cell lysis.

Click Chemistry for Biotinylation

For enrichment of the cross-linked proteins, a reporter tag such as biotin is attached using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This requires an alkyne- or azide-modified biotin tag that will react with the corresponding functional group on the probe. Since azido-FTY720 already contains an azide, an alkyne-biotin conjugate would be used. However, a more common strategy in modern chemical proteomics is to synthesize the photoreactive probe with an alkyne handle and use an azide-biotin tag for the click reaction. For the purpose of this guide, we will assume a scenario where a different photoreactive FTY720 analog with an alkyne handle is used, or a bifunctional linker is employed. The protocol below is for a standard CuAAC reaction.

Materials:

-

Cell lysate containing photo-labeled proteins with an alkyne handle

-

Biotin-azide

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

Procedure:

-

To the cell lysate, add TCEP, TBTA, and biotin-azide to their final concentrations.

-

Add CuSO₄.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction for 1-2 hours at room temperature.

Enrichment and Identification of Target Proteins by Mass Spectrometry

Materials:

-

Streptavidin-conjugated beads

-

Wash buffers (e.g., PBS with detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Incubate the biotinylated cell lysate with streptavidin beads to capture the labeled proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Quantitative Data Presentation

Currently, there is a lack of published studies that provide specific quantitative data from photoaffinity labeling experiments using azido-FTY720. The tables below are templates that would be populated with data from such experiments.

Table 1: Identified Protein Targets of Azido-FTY720

| Protein ID | Protein Name | Cellular Location | Enrichment Ratio (Probe/Control) | p-value |

| Example: P04049 | Sphingosine kinase 1 | Cytoplasm | 5.2 | <0.01 |

| Example: P62158 | S1P receptor 1 | Plasma membrane | 8.7 | <0.001 |

| Data to be populated from experimental results |

Table 2: Binding Affinities of FTY720 and Analogs to S1P Receptors

| Compound | S1P1 (nM) | S1P3 (nM) | S1P4 (nM) | S1P5 (nM) |

| FTY720-P | 0.4 | 1.3 | 1.0 | 0.3 |

| S1P | 8.1 | 0.9 | 20 | 1.3 |

| Azido-FTY720-P | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Note: Data for FTY720-P and S1P are from existing literature for comparison.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for target identification and the key signaling pathways of FTY720.

Caption: Experimental workflow for azido-FTY720 target identification.

Caption: Overview of FTY720 signaling pathways.

Conclusion

Azido-FTY720 is a powerful chemical tool for elucidating the complex mechanism of action of FTY720. Through photoaffinity labeling coupled with modern proteomic techniques, it is possible to identify and characterize the direct binding partners of this important immunomodulatory drug. The detailed experimental protocols provided in this guide offer a framework for researchers to apply this technology to uncover novel therapeutic targets and to deepen our understanding of FTY720's biological effects. While specific quantitative data from the application of azido-FTY720 is still emerging in the literature, the methodologies described herein are robust and widely applicable in the field of chemical biology and drug discovery.

References

The Azido Group in FTY720 Chemical Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is a cornerstone in the treatment of relapsing-remitting multiple sclerosis. Its mechanism of action, centered on the in vivo phosphorylation to FTY720-phosphate (FTY720-P) and subsequent modulation of S1P receptors, has been extensively studied.[1][2][3][4] However, the exploration of its broader chemical biology, including the identification of off-target effects and a deeper understanding of its engagement with known targets, has been significantly advanced by the introduction of chemical biology tools. This guide focuses on the pivotal role of the azido group (–N₃) as a bioorthogonal handle in FTY720 analogs, enabling powerful techniques such as photoaffinity labeling and click chemistry to dissect its molecular interactions.

The azido group, being small, abiotic, and largely inert to biological nucleophiles, serves as an ideal chemical reporter.[5] Its incorporation into the FTY720 scaffold creates versatile probes for target identification and validation. When combined with a photoreactive moiety, such as an aryl azide, these probes can be used to covalently capture interacting proteins upon UV irradiation. Subsequent "clicking" of the azide to a reporter tag, like biotin or a fluorophore, facilitates the enrichment and identification of these target proteins via mass spectrometry-based proteomics. This approach has been instrumental in confirming FTY720's known targets and holds the potential to uncover novel, S1P receptor-independent pathways that contribute to its diverse biological effects.

This technical guide provides a comprehensive overview of the role of the azido group in FTY720 chemical biology, including quantitative data on receptor binding, detailed experimental protocols for the synthesis and application of azido-FTY720 probes, and visualizations of the relevant signaling pathways and experimental workflows.

FTY720: Mechanism of Action

FTY720 is a prodrug that is primarily phosphorylated in vivo by sphingosine kinase 2 (SphK2) to its active form, FTY720-P. FTY720-P is a structural analog of the endogenous lipid mediator, sphingosine-1-phosphate, and acts as a potent agonist at four of the five S1P G protein-coupled receptors (GPCRs): S1P₁, S1P₃, S1P₄, and S1P₅. It does not significantly interact with the S1P₂ receptor.

The binding of FTY720-P to the S1P₁ receptor on lymphocytes induces receptor internalization and degradation, leading to a state of functional antagonism. This prevents lymphocytes from egressing from lymph nodes, resulting in their sequestration and a reduction of circulating lymphocytes. This immunomodulatory effect is the primary mechanism behind its efficacy in multiple sclerosis. Beyond its well-established role in the immune system, FTY720 has been shown to exert effects in the central nervous system and to have anti-cancer properties, some of which may be independent of S1P receptor signaling.

The Role of the Azido Group in FTY720 Probes

The incorporation of an azido group into the FTY720 molecule transforms it into a powerful chemical biology probe. The azido group's utility stems from its participation in bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".

Key Applications of Azido-FTY720 Probes:

-

Target Identification: Azido-FTY720 analogs, often coupled with a photoreactive group, are used in photoaffinity labeling experiments to covalently capture binding proteins from cell lysates or living cells. The azide then serves as a handle for attaching a biotin tag via click chemistry, allowing for the enrichment of the captured proteins on streptavidin beads for subsequent identification by mass spectrometry.

-

Target Validation and Occupancy Studies: These probes can be used to confirm the engagement of FTY720 with its known targets in a complex biological environment.

-

Visualization of Target Proteins: By clicking a fluorescent dye to the azido group, the subcellular localization of FTY720's binding partners can be visualized by microscopy.

The introduction of an azido group can potentially alter the biological activity of the parent molecule. For instance, the replacement of the amino group in an (S)-FTY720 vinylphosphonate analog with an azido group converted it from an allosteric inhibitor to an activator of sphingosine kinase 1 (SK1). This highlights the importance of characterizing the pharmacological properties of each new probe.

Data Presentation: Quantitative Analysis

The interaction of FTY720-P with S1P receptors has been quantified in various studies. The following tables summarize key binding affinity and functional activity data.

Table 1: Binding Affinities (Kᵢ) of FTY720-P for S1P Receptors

| Receptor Subtype | Kᵢ (nM) | Reference |

| S1P₁ | 0.33 | |

| S1P₃ | 1.1 | |

| S1P₄ | 0.69 | |

| S1P₅ | 0.33 |

Table 2: Functional Activity (EC₅₀) of FTY720-P at S1P Receptors

| Receptor Subtype | Assay | EC₅₀ (nM) | Reference |

| S1P₁ | GTPγS Binding | 0.28 | |

| S1P₃ | GTPγS Binding | 1.9 | |

| S1P₄ | GTPγS Binding | 11 | |

| S1P₅ | GTPγS Binding | 0.23 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a photoreactive azido-FTY720 probe and its application in a chemical proteomics workflow for target identification.

Synthesis of a Photoreactive Azido-FTY720 Analog

The synthesis of a photoreactive azido-FTY720 analog can be achieved through a multi-step process. The following is a generalized protocol based on the synthesis of similar photoaffinity probes.

Materials:

-

2-(4-octylphenyl)ethan-1-amine

-

4-azido-2,3,5,6-tetrafluorobenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Activation of the Photoreactive Group: Dissolve 4-azido-2,3,5,6-tetrafluorobenzoic acid in DCM. Add NHS and DCC and stir at room temperature for 4 hours to form the NHS ester.

-

Amide Coupling: In a separate flask, dissolve 2-(4-octylphenyl)ethan-1-amine in DMF. Add the activated NHS ester from step 1 to this solution and stir overnight at room temperature.

-

Work-up and Purification: Remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to yield the final photoreactive azido-FTY720 analog.

Note: This is a representative protocol. The specific starting materials and reaction conditions may need to be optimized based on the desired position of the azido and photoreactive groups on the FTY720 scaffold.

Photoaffinity Labeling and Target Enrichment

This protocol outlines the general steps for using a photoreactive azido-FTY720 probe to label and enrich its protein targets from a cell lysate.

Materials:

-

Cell lysate from a relevant cell line

-

Photoreactive azido-FTY720 probe

-

UV lamp (e.g., 365 nm)

-

Click chemistry reagents: Biotin-alkyne, Copper(II) sulfate (CuSO₄), Sodium ascorbate, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Incubation: Incubate the cell lysate with the photoreactive azido-FTY720 probe at a predetermined concentration (e.g., 1-10 µM) for 1 hour at 4°C in the dark to allow for binding to target proteins. Include a control sample with an excess of non-photoreactive FTY720 to assess non-specific binding.

-

UV Cross-linking: Transfer the lysate to a petri dish on ice and irradiate with a UV lamp for 15-30 minutes to covalently cross-link the probe to its binding partners.

-

Click Chemistry: Add the click chemistry reagents to the irradiated lysate: TCEP, TBTA, biotin-alkyne, CuSO₄, and sodium ascorbate. Incubate for 1-2 hours at room temperature to attach the biotin tag to the azido-probe-protein conjugate.

-

Enrichment: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins can then be separated by SDS-PAGE and identified by mass spectrometry.

Mandatory Visualizations

Signaling Pathways

Caption: FTY720 is phosphorylated by SphK2 to FTY720-P, which acts as a functional antagonist at the S1P₁ receptor.

Experimental Workflows

Caption: Workflow for target identification using a photoreactive azido-FTY720 probe and click chemistry.

Logical Relationships

Caption: Logical relationship between FTY720, its azido analog, and their applications in chemical biology.

Conclusion

The integration of the azido group into the FTY720 scaffold has opened up new avenues for exploring its complex chemical biology. Azido-functionalized FTY720 probes, in conjunction with photoaffinity labeling and click chemistry, provide a robust platform for the unbiased identification and validation of its protein targets. While the primary immunomodulatory effects of FTY720 are mediated through the phosphorylation-dependent functional antagonism of S1P receptors, the use of these chemical tools is crucial for elucidating potential S1P receptor-independent mechanisms that may contribute to its broader therapeutic or off-target effects. The continued development and application of such probes will undoubtedly deepen our understanding of FTY720's molecular interactions and pave the way for the design of next-generation therapeutics with improved specificity and efficacy.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. FTY720 Phosphate Activates Sphingosine-1-Phosphate Receptor 2 and Selectively Couples to Gα12/13/Rho/ROCK to Induce Myofibroblast Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-FTY720-vinylphosphonate, an analogue of the immunosuppressive agent FTY720, is a pan-antagonist of sphingosine 1-phosphate GPCR signaling and inhibits autotaxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Azido-FTY720: A Structural Analog of Sphingosine for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of azido-FTY720, a photoreactive and chemically versatile structural analog of the sphingolipid sphingosine and the immunosuppressive drug FTY720 (Fingolimod). Azido-FTY720 serves as a powerful molecular probe for elucidating the complex biology of sphingolipid signaling and for identifying the molecular targets of FTY720 and related compounds. This document details its relationship to sphingosine, its effects on key enzymes in sphingolipid metabolism, and provides detailed experimental protocols for its synthesis and application in advanced biochemical techniques such as photoaffinity labeling and click chemistry. Furthermore, this guide illustrates the signaling pathways influenced by its parent compound, FTY720, offering a framework for understanding the potential biological sequelae of azido-FTY720 engagement with cellular targets.

Introduction: Azido-FTY720 as a Sphingosine Analog

Sphingolipids are a critical class of lipids that serve not only as structural components of cell membranes but also as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Sphingosine, a long-chain amino alcohol, forms the backbone of most sphingolipids. Its phosphorylated derivative, sphingosine-1-phosphate (S1P), is a potent signaling molecule that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P1-5.

FTY720 (Fingolimod) is a synthetic structural analog of sphingosine that has gained significant attention as an immunomodulatory drug, particularly for the treatment of multiple sclerosis.[1] In vivo, FTY720 is phosphorylated by sphingosine kinases (SphKs) to form FTY720-phosphate (FTY720-P), which acts as a high-affinity agonist at four of the five S1P receptors (S1P1, 3, 4, 5).[2] This engagement leads to the internalization and degradation of S1P1 on lymphocytes, effectively sequestering them in lymph nodes and preventing their infiltration into the central nervous system.[3][4]

Azido-FTY720 is a chemically modified version of FTY720 that incorporates a photoreactive azido (-N3) group.[5] This functional group allows for two powerful biochemical applications:

-

Photoaffinity Labeling: Upon exposure to UV light, the azido group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules. This enables the permanent labeling and subsequent identification of proteins and other macromolecules that bind to azido-FTY720.

-

Click Chemistry: The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry." This allows for the efficient and specific attachment of various reporter molecules, such as fluorescent dyes or biotin tags, to azido-FTY720 that has been incorporated into biological systems.

These properties make azido-FTY720 an invaluable tool for researchers seeking to identify the direct binding partners of FTY720 and to explore the broader landscape of sphingolipid-protein interactions.

Quantitative Data on FTY720 and its Analogs

| Compound | Target Enzyme | Effect | Potency | Reference |

| FTY720 | Ceramide Synthase 2 (CerS2) | Competitive Inhibition | Ki = 2.15 µM | |

| (S)-FTY720 vinylphosphonate (azido-substituted) | Sphingosine Kinase 1 (SK1) | Activation | Low micromolar concentrations |

Table 1: Quantitative effects of FTY720 and its azido-substituted analog on key enzymes in sphingolipid metabolism.

Experimental Protocols

Synthesis of Azido-FTY720

The synthesis of a photoreactive analog of FTY720, 2-(3-azido-4-octylphenethyl)-2-aminopropane-1,3-diol, has been described and involves a multi-step process with a 34% overall yield. The final key steps to introduce the azido group are detailed below.

Materials:

-

2-(3-Amino-4-octylphenethyl)-2-aminopropane-1,3-diol (precursor amine)

-

2 M Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO2)

-

Sodium azide (NaN3)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO4)

-

Water (H2O)

Procedure:

-

Dissolve the precursor amine (e.g., 22 mg, 0.060 mmol) in a solution of 0.10 mL of 2 M HCl and 0.05 mL of H2O.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaNO2 (e.g., 4.3 mg, 0.060 mmol) portionwise to the cooled solution.

-

Stir the resulting suspension for 15 minutes at 0 °C.

-

Add NaN3 (e.g., 3.9 mg, 0.060 mmol) in one portion.

-

Continue stirring the mixture at 0 °C for 30 minutes.

-

Quench the reaction by adding a saturated aqueous NaHCO3 solution (10 mL).

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers and dry over MgSO4.

-

Concentrate the organic phase under reduced pressure to yield the azido-FTY720 product.

Photoaffinity Labeling Protocol

This generalized protocol outlines the steps for using azido-FTY720 to identify its binding partners in a cellular context.

Materials:

-

Cells or cell lysate of interest

-

Azido-FTY720

-

Phosphate-buffered saline (PBS)

-

Serum-free cell culture medium

-

UV lamp (e.g., 254 nm or 350 nm)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Incubation:

-

Wash cells once with ice-cold PBS.

-

Add fresh, serum-free medium containing the desired concentration of azido-FTY720 to the cells.

-

Incubate for a predetermined time (e.g., 1 hour) at 37 °C to allow for binding.

-

Include a negative control with azido-FTY720 and an excess of a non-photoreactive competitor (e.g., FTY720) to demonstrate specific binding.

-

-

UV Cross-linking:

-

Place the cell culture plates on ice.

-

Irradiate with UV light for a specified duration (e.g., 10-30 minutes).

-

-

Cell Lysis and Protein Extraction:

-

After irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

-

-

Downstream Analysis:

-

The covalently labeled proteins can now be identified using techniques such as click chemistry with a reporter tag followed by affinity purification and mass spectrometry.

-

Click Chemistry Protocol for Biotin Tagging

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to azido-FTY720-labeled proteins for subsequent enrichment.

Materials:

-

Cell lysate containing azido-FTY720-labeled proteins

-

Alkyne-biotin

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

Procedure:

-

To the cell lysate (e.g., 1 mg of total protein), add the following reagents to the final concentrations indicated:

-

TCEP: 1 mM

-

TBTA: 1 mM

-

Alkyne-biotin: 100 µM

-

CuSO₄: 1 mM

-

-

Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

The biotin-tagged proteins can now be enriched using streptavidin-agarose beads and identified by mass spectrometry.

Signaling Pathways and Molecular Interactions

The primary mechanism of action of FTY720 involves its phosphorylation and subsequent modulation of S1P receptors. As a close structural analog, azido-FTY720 is expected to engage with similar cellular machinery. The following diagrams illustrate the key signaling pathways and experimental workflows associated with FTY720 and its azido-derivative.

Caption: FTY720 signaling pathway leading to lymphocyte sequestration.

Caption: Experimental workflow for photoaffinity labeling with azido-FTY720.

Caption: Workflow for click chemistry-based detection of azido-FTY720 targets.

Conclusion

Azido-FTY720 represents a sophisticated chemical tool that builds upon the well-established biological activities of its parent compound, FTY720. Its dual functionality as a photoreactive probe and a substrate for click chemistry provides researchers with a powerful approach to dissect the molecular interactions of FTY720 and to explore the broader sphingolipid interactome. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the application of azido-FTY720 in diverse research settings, ultimately contributing to a deeper understanding of sphingolipid biology and the development of novel therapeutics targeting this important class of signaling molecules. While further studies are needed to fully characterize the specific binding affinities and signaling consequences of azido-FTY720 itself, its utility as a molecular probe is undeniable.

References

- 1. medkoo.com [medkoo.com]

- 2. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Understanding the Photoreactivity of Azido-FTY720: A Technical Guide for Target Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and potential applications of azido-FTY720, a photoreactive analog of the immunomodulatory drug FTY720 (Fingolimod). While the synthesis of this probe has been reported, its application in target identification studies has not been extensively documented in publicly available literature. Therefore, this guide provides a comprehensive framework for its use, based on established methodologies for aryl azide-based photoaffinity labeling, to facilitate the discovery of direct molecular targets of FTY720.

Introduction to FTY720 and the Rationale for a Photoreactive Analog

FTY720 is an FDA-approved drug for treating relapsing-remitting multiple sclerosis. It is a structural analog of sphingosine and acts as a prodrug. In vivo, it is phosphorylated by sphingosine kinase 2 to form FTY720-phosphate (FTY720-P).[1][2] FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to their internalization and degradation.[3][4][5] This "functional antagonism," particularly of the S1P1 receptor on lymphocytes, prevents their egress from lymph nodes, thereby reducing autoimmune inflammation in the central nervous system.

Beyond its well-characterized effects on S1P receptors, FTY720 is known to have biological activities that are independent of S1P signaling. These effects are attributed to the unphosphorylated form of the drug and involve direct interactions with other cellular proteins. Identifying these off-target and S1P-receptor-independent binding partners is crucial for a complete understanding of FTY720's mechanism of action and for developing new therapeutic applications.

Azido-FTY720, an aryl azide-containing analog, serves as a powerful tool for this purpose. The aryl azide group is chemically inert in the dark but, upon activation with UV light, forms a highly reactive nitrene intermediate. This intermediate can then form a covalent bond with nearby molecules, effectively "tagging" the direct binding partners of FTY720 for subsequent identification by mass spectrometry.

Synthesis of Azido-FTY720

The synthesis of 2-(3-Azido-4-octylphenethyl)-2-aminopropane-1,3-diol (azido-FTY720) was first reported by Sun and Bittman in a 9-step process. The key steps involve the formation of a primary amine at a quaternary center and selective diazotization of an arylamine intermediate.

| Step | Key Transformation | Key Reagents |

| 1-3 | Synthesis of an iodinated phenethyl intermediate | 2-(4-hydroxyphenyl)ethanol, triflic anhydride, (E)-1-octen-1-ylboronic acid, NaOMe, MsCl, NaI |

| 4 | Generation of a quaternary center | Lithium salt of 2-nitropropane-1,3-diol acetonide |

| 5 | Reduction of the nitro group | H2, Raney Ni |

| 6 | Protection of the amino group | Boc2O |

| 7 | Nitration of the aromatic ring | HNO3, H2SO4 |

| 8 | Reduction of the nitro group to an amine | H2, Pd/C |

| 9 | Diazotization and azidation | NaNO2, NaN3 |

Core Principles of Photoaffinity Labeling

Photoaffinity labeling (PAL) with azido-FTY720 is a powerful technique to convert non-covalent drug-protein interactions into stable covalent bonds. This allows for the capture of even transient or low-affinity interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Sphingosine-1-Phosphate Receptor Interactome: A Technical Guide to Azido-FTY720

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of azido-FTY720, a chemical probe derived from the potent immunomodulator FTY720 (Fingolimod). It is designed for exploring the binding and interactions of ligands with sphingosine-1-phosphate (S1P) receptors. This document outlines the core principles, quantitative binding data of the parent compound, detailed experimental protocols, and the signaling pathways involved, enabling researchers to effectively utilize this tool for target identification and validation.

Introduction: FTY720 and the S1P Receptor System

FTY720 is a synthetic analog of the natural sphingolipid, sphingosine.[1] In vivo, it is phosphorylated by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[2][3] FTY720-P is a potent agonist at four of the five known G protein-coupled S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[1] Its therapeutic effects, particularly in multiple sclerosis, stem from its action as a "functional antagonist." By binding to the S1P₁ receptor on lymphocytes, FTY720-P induces receptor internalization and degradation, rendering the cells unresponsive to the natural S1P gradient and preventing their egress from lymphoid organs.[3] This sequestration of lymphocytes reduces autoimmune inflammation in the central nervous system.

Azido-FTY720: A Chemical Probe for Target Discovery

Azido-FTY720 is a chemically modified analog of FTY720. It is engineered with two key functionalities:

-

An Azide Group (-N₃): This group serves as a "handle" for bio-orthogonal "click chemistry." It allows for the covalent attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging, after the probe has bound to its cellular targets.

-

A Photoreactive Moiety: Azido-FTY720 is described as a highly photoreactive analog. Upon irradiation with UV light, the probe forms a highly reactive species that covalently crosslinks to nearby molecules, effectively capturing its binding partners, including the S1P receptors.

These features make azido-FTY720 a powerful tool for activity-based protein profiling (ABPP) and proteomics to identify both the primary S1P receptor targets and potential off-target interactors in a complex biological system.

S1P Receptor Binding Characteristics of FTY720-P

Table 1: FTY720-P Binding Affinities (Ki) and Functional Potencies (EC₅₀)

| Compound | Receptor | Assay Type | Species | Value (nM) | Reference |

| FTY720-P | S1P₁ | β-arrestin | Human | 0.4 | |

| FTY720-P | S1P₃ | β-arrestin | Human | 54 | |

| FTY720-P | S1P₄ | β-arrestin | Human | 26 | |

| FTY720-P | S1P₅ | β-arrestin | Human | 1.8 | |

| FTY720-P | S1P₁ | [³⁵S]-GTPγS Binding | Human | 0.29 | |

| FTY720-P | S1P₃ | [³⁵S]-GTPγS Binding | Human | 1.3 | |

| FTY720-P | S1P₄ | [³⁵S]-GTPγS Binding | Human | 11.2 | |

| FTY720-P | S1P₅ | [³⁵S]-GTPγS Binding | Human | 0.17 |

Note: FTY720-P does not bind to the S1P₂ receptor.

S1P Receptor Signaling Pathways

Upon agonist binding, S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The specific G protein coupling determines the cellular response. Azido-FTY720, acting as an FTY720-P analog, would trigger these same pathways.

References

- 1. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat | PLOS One [journals.plos.org]

- 3. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

Azido-FTY720: A Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720, also known as Fingolimod, is an immunomodulatory drug primarily used in the treatment of multiple sclerosis. Its mechanism of action involves its phosphorylation by sphingosine kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P). FTY720-P then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[1][2] This agonism leads to the internalization and degradation of S1P1 receptors on lymphocytes, effectively sequestering them in lymph nodes and preventing their infiltration into the central nervous system.[3]

Azido-FTY720 is a synthetically modified analog of FTY720 that incorporates a photoreactive azide group. This modification transforms the molecule into a powerful tool for molecular biology, enabling researchers to investigate its direct protein interactions and downstream signaling pathways with high precision. The presence of the azide group allows for two primary applications: photoaffinity labeling and bioorthogonal click chemistry. These techniques are instrumental in identifying the direct binding partners of FTY720 and elucidating its complex cellular mechanisms beyond S1P receptor modulation. This guide provides an in-depth overview of the key properties of azido-FTY720 and detailed protocols for its application in molecular biology research.

Core Properties of Azido-FTY720

Azido-FTY720 retains the core pharmacological properties of its parent compound, FTY720, while the addition of the azide group provides versatile functionality for molecular probing.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₂N₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 348.48 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and Ethanol | --INVALID-LINK-- |

Pharmacological Properties (as FTY720-P):

The biological activity of azido-FTY720 is realized upon its intracellular phosphorylation to azido-FTY720-phosphate. The binding affinities of FTY720-P to S1P receptors are presented below and serve as a strong proxy for the phosphorylated form of the azido analog.

| Receptor Subtype | Binding Affinity (EC₅₀, nM) | Reference |

| S1P₁ | 0.4 | [4] |

| S1P₃ | 54 | [4] |

| S1P₄ | 26 | |

| S1P₅ | 1.8 |

Signaling Pathways of FTY720-Phosphate

Upon binding to its target S1P receptors, FTY720-P initiates a cascade of intracellular signaling events. The primary pathway involves the internalization of the S1P1 receptor, leading to functional antagonism and lymphocyte sequestration. The downstream effects are mediated by various G proteins, leading to the modulation of multiple cellular processes.

Caption: FTY720 phosphorylation and S1P1 receptor signaling pathway.

Experimental Protocols

Synthesis of Azido-FTY720

The synthesis of azido-FTY720 can be adapted from established methods for creating photoreactive analogs of FTY720. A general synthetic scheme involves multiple steps, often starting from a commercially available precursor. The key steps typically include the formation of a primary amine at a quaternary center followed by selective diazotization of an arylamine to introduce the azide group. A detailed, step-by-step synthesis should be performed by chemists experienced in multi-step organic synthesis.

Photoaffinity Labeling Protocol

This protocol outlines the general steps for using azido-FTY720 to identify its direct binding partners in a cellular context.

Materials:

-

Azido-FTY720

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

UV lamp (e.g., 365 nm)

-

Click chemistry reagents (see protocol below)

-

Streptavidin beads

-

SDS-PAGE and Western blot reagents

-

Mass spectrometer

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with an appropriate concentration of azido-FTY720 (typically in the low micromolar range) for a predetermined incubation time to allow for binding to its targets.

-

UV Cross-linking: Wash the cells with ice-cold PBS to remove unbound probe. Irradiate the cells with UV light (e.g., 365 nm) for a specific duration (e.g., 10-30 minutes) on ice to induce covalent cross-linking of the azido group to interacting proteins.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to solubilize the proteins.

-

Click Chemistry: To enrich the cross-linked proteins, perform a click reaction to attach a biotin tag to the azide group of azido-FTY720. (See detailed protocol below).

-

Enrichment: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads. The eluted proteins can then be separated by SDS-PAGE for visualization or subjected to in-gel digestion and subsequent identification by mass spectrometry.

Caption: Experimental workflow for photoaffinity labeling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry Protocol

This protocol details the steps for attaching a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide group of azido-FTY720 that has been cross-linked to its target proteins.

Materials:

-

Cell lysate containing azido-FTY720-labeled proteins

-

Biotin-alkyne or fluorescent-alkyne

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

-

DMSO or other suitable solvent

Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents. The copper(II) sulfate and reducing agent should be prepared fresh.

-

Reaction Setup: In a microcentrifuge tube, add the cell lysate containing the azido-FTY720-labeled proteins.

-

Add Click Components: Sequentially add the following components to the lysate, vortexing gently after each addition:

-

Alkyne-biotin or alkyne-fluorophore (typically a 2-5 fold molar excess over the estimated amount of labeled protein).

-

Copper-chelating ligand (e.g., TBTA) to a final concentration of approximately 100 µM.

-

Copper(II) sulfate to a final concentration of approximately 1 mM.

-

Reducing agent (e.g., TCEP or sodium ascorbate) to a final concentration of approximately 1-5 mM to reduce Cu(II) to the catalytic Cu(I) species.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

-

Downstream Processing: The biotinylated or fluorescently labeled proteins are now ready for enrichment or direct visualization.

Caption: Workflow for CuAAC click chemistry reaction.

Proteomic Analysis of Labeled Proteins

Following enrichment, the identified proteins are typically analyzed by mass spectrometry to determine their identity.

General Workflow:

-

SDS-PAGE Separation: Eluted proteins are separated by one-dimensional SDS-PAGE.

-

In-Gel Digestion: The protein bands of interest are excised from the gel and subjected to in-gel digestion with a protease, typically trypsin.

-

LC-MS/MS Analysis: The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Database Searching: The acquired MS/MS spectra are searched against a protein database to identify the proteins.

-

Data Analysis: The identified proteins are then analyzed to determine which ones are specifically labeled by azido-FTY720, often by comparing to control experiments (e.g., no UV cross-linking or competition with excess FTY720).

Conclusion

Azido-FTY720 is a versatile and powerful chemical probe for the study of FTY720's molecular interactions and mechanisms of action. Its photoreactive azide group enables the covalent capture of direct binding partners through photoaffinity labeling, while the bioorthogonal nature of the azide allows for the specific attachment of reporter molecules via click chemistry. The combination of these techniques with modern proteomic workflows provides an invaluable platform for target identification and validation, offering deeper insights into the complex biology of this important immunomodulatory drug. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize azido-FTY720 in their molecular biology investigations.

References

- 1. The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat | PLOS One [journals.plos.org]

Azido-FTY720: A Chemical Biology Probe for Unraveling the Complexities of Fingolimod (FTY720)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod, also known as FTY720, is a first-in-class sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis. Its therapeutic efficacy is primarily attributed to its ability to alter lymphocyte trafficking, effectively sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system. FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P). FTY720-P then acts as a functional antagonist of the S1P1 receptor, leading to its internalization and degradation. However, the complete molecular mechanisms of FTY720, including its S1P receptor-independent effects, are still under active investigation. To facilitate a deeper understanding of its biological targets and modes of action, chemical probes such as azido-FTY720 have been developed. This technical guide provides a comprehensive overview of azido-FTY720 and its relationship to FTY720, focusing on its utility in target identification and mechanistic studies.

Structural Relationship and Core Properties

FTY720 is a structural analog of sphingosine. Azido-FTY720 is a derivative of FTY720 where an azido (-N3) group is incorporated into the molecule. This modification serves two primary purposes: it can act as a photoreactive group for photoaffinity labeling and as a "clickable" handle for bioorthogonal chemistry, enabling the identification and characterization of FTY720's binding partners.

| Property | FTY720 (Fingolimod) | Azido-FTY720 |

| Chemical Formula | C19H33NO2 | C19H32N4O2 |

| Molar Mass | 307.47 g/mol | 348.5 g/mol |

| Primary Function | Immunosuppressant, S1P Receptor Modulator | Chemical Probe (Photoaffinity Labeling, Click Chemistry) |

| Active Form | FTY720-phosphate (FTY720-P) | Not typically used for direct therapeutic effect |

Mechanism of Action of FTY720

The primary mechanism of action of FTY720 involves its phosphorylation and subsequent interaction with S1P receptors.

S1P Receptor-Dependent Pathway

FTY720 is phosphorylated by sphingosine kinases (primarily SphK2) to form FTY720-P.[1] FTY720-P is a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2] Its therapeutic effects in multiple sclerosis are mainly attributed to its action on the S1P1 receptor on lymphocytes.[1]

Binding of FTY720-P to S1P1 receptors on lymphocytes induces receptor internalization and degradation.[3][4] This downregulation of S1P1 renders the lymphocytes unresponsive to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction of circulating lymphocytes and decreased infiltration into the central nervous system.

S1P Receptor-Independent Pathways

Emerging evidence suggests that FTY720 can also exert biological effects independent of S1P receptors. These off-target effects are being explored for their potential therapeutic applications, particularly in oncology. Some of the identified S1P-independent targets and pathways include:

-

Sphingosine Kinase 1 (SK1) Inhibition: FTY720 has been shown to inhibit SK1, an enzyme that is overexpressed in various cancers and promotes cell survival and proliferation.

-

Protein Phosphatase 2A (PP2A) Activation: FTY720 can bind to the SET protein, an endogenous inhibitor of PP2A, leading to the reactivation of this tumor-suppressing phosphatase.

-

Ceramide Synthase Inhibition: FTY720 can inhibit ceramide synthases, enzymes involved in the synthesis of ceramides, which are important signaling lipids.

Azido-FTY720 as a Tool for Target Identification

The azido group on azido-FTY720 allows for its use in two powerful chemical biology techniques for identifying its molecular targets: photoaffinity labeling and click chemistry-based proteomics.

Photoaffinity Labeling

In photoaffinity labeling, the azido group of azido-FTY720 serves as a photoreactive moiety. Upon exposure to UV light, the azide is converted into a highly reactive nitrene, which can form a covalent bond with nearby molecules, including interacting proteins. This covalent crosslinking allows for the capture and subsequent identification of FTY720's binding partners.

Click Chemistry-Based Proteomics

The azide group also enables the use of "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). After azido-FTY720 has bound to its target proteins in a cellular context, the cells are lysed, and an alkyne-containing reporter tag (e.g., biotin-alkyne or a fluorescent dye-alkyne) is "clicked" onto the azido-FTY720. This allows for the enrichment (via biotin-streptavidin affinity) or visualization of the target proteins.

Quantitative Data Comparison

While direct comparative studies quantifying the biological activity of azido-FTY720 versus FTY720 are limited in publicly available literature, the following tables provide known quantitative data for FTY720 and its phosphorylated form, which serve as a benchmark for understanding its biological potency.

Table 1: S1P Receptor Binding Affinities and Agonist Potency of FTY720-P

| S1P Receptor Subtype | Binding Affinity (Ki, nM) of FTY720-P | Agonist Potency (EC50, nM) of FTY720-P |

| S1P1 | 0.3 - 1.2 | 0.2 - 0.6 |

| S1P3 | 0.8 - 3.5 | 0.5 - 2.1 |

| S1P4 | 0.6 - 2.5 | 0.8 - 3.0 |

| S1P5 | 0.3 - 1.5 | 0.4 - 1.8 |

| S1P2 | >1000 | Inactive |

Data compiled from multiple sources. Actual values may vary depending on the experimental system.

Table 2: IC50 Values of FTY720 for S1P-Independent Targets

| Target | IC50 (µM) | Cell Type/Assay Condition |

| Sphingosine Kinase 1 (SK1) | ~5-10 | In vitro enzyme assay |

| Ceramide Synthase | Acyl-CoA chain length-dependent | In vitro enzyme assay |

Note: The primary purpose of azido-FTY720 is as a chemical probe, and its own intrinsic biological activity is secondary to its utility in target identification. It is designed to retain sufficient binding affinity to its targets to enable their identification.

Experimental Protocols

The following are generalized protocols for key experiments involving FTY720 and azido-FTY720. Researchers should optimize these protocols for their specific experimental systems.

Synthesis of Azido-FTY720

The synthesis of azido-FTY720 has been described in the literature and generally involves a multi-step organic synthesis approach. A key step is the introduction of the azide group, often via diazotization of an aniline precursor followed by reaction with an azide salt. For a detailed, step-by-step synthesis protocol, please refer to the primary literature, such as Sun, C., & Bittman, R. (2006). A photoreactive analogue of the immunosuppressant FTY720. The Journal of Organic Chemistry, 71(5), 2200–2202.

S1P1 Receptor Internalization Assay

This assay is used to quantify the internalization of the S1P1 receptor upon agonist stimulation.

Materials:

-

Cells expressing tagged S1P1 receptors (e.g., GFP-tagged S1P1)

-

FTY720-P

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Confocal microscope or flow cytometer

Protocol:

-

Seed cells expressing tagged S1P1 receptors onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy or plates for flow cytometry).

-

Allow cells to adhere and grow to the desired confluency.

-

Starve cells in serum-free medium for 3-4 hours to reduce basal receptor activation.

-

Treat cells with FTY720-P at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS to stop the internalization process.

-

Fix the cells with 4% paraformaldehyde.

-

For microscopy, mount the coverslips and visualize the subcellular localization of the tagged S1P1 receptor using a confocal microscope. Internalization is observed as a shift from plasma membrane to intracellular vesicles.

-

For flow cytometry, stain surface receptors with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody. The mean fluorescence intensity of the cell population is measured to quantify the amount of surface receptor remaining.

Photoaffinity Labeling with Azido-FTY720

Materials:

-

Cell lysate or intact cells expressing the putative target protein(s)

-

Azido-FTY720

-

UV lamp (e.g., 365 nm)

-

Lysis buffer

-

SDS-PAGE reagents

-

Mass spectrometer

Protocol:

-

Incubate the biological sample (cell lysate or intact cells) with azido-FTY720 for a time sufficient to allow binding to its target(s). Include a control sample with an excess of non-photoreactive FTY720 to identify specific binding.

-

Irradiate the sample with UV light to induce covalent crosslinking. The duration and intensity of UV exposure should be optimized.

-

Lyse the cells (if using intact cells) and solubilize the proteins.

-

Separate the proteins by SDS-PAGE.

-

Visualize the protein bands (e.g., by Coomassie or silver staining).

-

Excise the protein band(s) that show specific labeling (i.e., present in the azido-FTY720 treated sample but reduced or absent in the competitor control).

-

Perform in-gel digestion of the protein with a protease (e.g., trypsin).

-

Analyze the resulting peptides by mass spectrometry to identify the protein.

Click Chemistry-Based Target Identification with Azido-FTY720

Materials:

-

Cells treated with azido-FTY720

-

Lysis buffer

-

Alkyne-biotin

-

Copper(I) catalyst solution (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate)

-

Ligand for copper (e.g., TBTA or THPTA)

-

Streptavidin-coated beads

-

Elution buffer

-

SDS-PAGE reagents

-

Mass spectrometer

Protocol:

-

Treat cells with azido-FTY720 as in the photoaffinity labeling protocol.

-

Lyse the cells and collect the protein lysate.

-

To the lysate, add the alkyne-biotin, the copper catalyst, and the ligand.

-

Allow the click reaction to proceed for 1-2 hours at room temperature.

-

Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform in-gel digestion and identify the proteins by mass spectrometry.

Conclusion

Azido-FTY720 is an invaluable chemical probe for dissecting the complex pharmacology of FTY720. Its dual functionality as a photoreactive and "clickable" molecule enables the identification and characterization of both S1P receptor-dependent and -independent targets. By employing the techniques outlined in this guide, researchers can further elucidate the molecular mechanisms underlying the therapeutic effects of FTY720 and potentially uncover new therapeutic applications for this important class of immunomodulatory drugs. The continued development and application of such chemical biology tools will be instrumental in advancing our understanding of drug action and in the discovery of novel therapeutic strategies.

References

- 1. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scripps.edu [scripps.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Azido-FTY720 in Photoaffinity Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing azido-FTY720, a photoreactive analog of the immunomodulatory drug FTY720 (Fingolimod), in photoaffinity labeling (PAL) experiments. This powerful technique allows for the identification and characterization of the binding partners of FTY720 within complex biological systems, offering valuable insights into its mechanism of action and potential off-target effects.

Introduction to Azido-FTY720 Photoaffinity Labeling

Photoaffinity labeling is a chemical biology tool used to covalently link a ligand (probe) to its biological target, such as a protein, through light-induced activation of a photoreactive group. Azido-FTY720 is an analog of FTY720 that incorporates a chemically inert but photoreactive azido group. The fundamental principle of using azido-FTY720 in PAL involves three key steps:

-

Binding: Azido-FTY720 is introduced to a biological system (e.g., cell lysate or intact cells) where it binds non-covalently to its specific target proteins.

-

Activation: Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene intermediate, releasing nitrogen gas.

-

Covalent Cross-linking: The short-lived nitrene intermediate rapidly reacts with proximal amino acid residues at the binding site, forming a stable covalent bond and permanently linking the azido-FTY720 probe to its target.

This covalent capture enables the subsequent isolation, enrichment, and identification of the target proteins, which would be challenging to identify for non-covalently bound ligands.

FTY720 Signaling Pathway

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases (primarily SphK2) to form FTY720-phosphate (FTY720-P).[1] FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[2] The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to its internalization and degradation, which in turn blocks lymphocyte egress from lymph nodes, resulting in peripheral lymphopenia.[3] This is the primary mechanism behind its immunosuppressive effects in treating multiple sclerosis. However, FTY720 is also known to have effects that are independent of S1P receptors. Photoaffinity labeling with azido-FTY720 can help elucidate these alternative targets and signaling pathways.

Experimental Protocols

The following protocols provide a general framework for using azido-FTY720 in photoaffinity labeling experiments. Optimization of parameters such as probe concentration, incubation time, and UV irradiation time is crucial for successful target identification.

Protocol 1: Photoaffinity Labeling of Target Proteins in Live Cells

This protocol describes the in-situ labeling of target proteins with azido-FTY720 in a cellular context.

Materials:

-

Azido-FTY720

-

Cell culture medium (serum-free for incubation step)

-

Phosphate-buffered saline (PBS)

-

UV lamp (350-365 nm)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

FTY720 (for competition experiment)

Procedure:

-

Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.

-

Probe Incubation:

-

Wash cells once with PBS.

-

Add fresh, serum-free medium containing the desired concentration of azido-FTY720 (e.g., 1-10 µM).

-

For a competition control, pre-incubate a separate plate of cells with an excess of FTY720 (e.g., 100-fold molar excess) for 30 minutes before adding azido-FTY720.

-

Incubate cells with the probe for a predetermined time (e.g., 1 hour) at 37°C to allow for binding to target proteins.

-

-

UV Irradiation:

-

Place the cell culture plates on ice.

-

Irradiate the cells with UV light (350-365 nm) for a specified duration (e.g., 10-30 minutes). The optimal irradiation time and distance from the light source should be empirically determined.

-

-

Cell Lysis:

-

After irradiation, wash the cells twice with ice-cold PBS.

-

Add ice-cold cell lysis buffer to the plates and incubate on ice for 15-30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the labeled proteins.

-

-

Downstream Analysis: The protein lysate is now ready for downstream applications such as click chemistry for biotin or fluorophore conjugation, followed by enrichment and identification.

Protocol 2: Click Chemistry for Biotinylation of Labeled Proteins

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin tag to the azido-FTY720-labeled proteins for subsequent enrichment.

Materials:

-

Cell lysate containing azido-FTY720 labeled proteins

-

Alkyne-biotin conjugate

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

Procedure:

-

Reaction Setup: To the cell lysate (e.g., 1 mg of total protein):

-

Add TCEP to a final concentration of 1 mM.

-

Add TBTA to a final concentration of 100 µM.

-

Add alkyne-biotin to a final concentration of 100 µM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

-

Initiate Reaction: Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

-

Protein Precipitation (Optional): Precipitate the proteins to remove excess reagents. Add four volumes of ice-cold acetone and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C and discard the supernatant.

-

Enrichment: The biotinylated proteins are now ready for enrichment using streptavidin-agarose beads.

Protocol 3: Enrichment and Identification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin beads and their subsequent identification by mass spectrometry.

Materials:

-

Biotinylated cell lysate

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

Coomassie blue or silver stain

-

Trypsin for in-gel digestion

-

LC-MS/MS instrumentation

Procedure:

-

Enrichment:

-

Incubate the biotinylated cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with rotation.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

Elution and Separation:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

-

Visualization and Digestion:

-

Visualize the proteins by Coomassie blue or silver staining.

-

Excise the protein bands of interest that appear in the azido-FTY720 treated sample but are reduced or absent in the competition control.

-

Perform in-gel digestion of the proteins with trypsin.

-

-

Mass Spectrometry:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Experimental Workflow Visualization

The overall experimental workflow for photoaffinity labeling with azido-FTY720 is depicted below.

Data Presentation

Quantitative data from photoaffinity labeling experiments are crucial for identifying high-confidence target proteins. The following tables are templates for presenting such data.

Table 1: Experimental Parameters for Azido-FTY720 Photoaffinity Labeling

This table should be used to document the optimized experimental conditions.

| Parameter | Value | Notes |

| Cell Line | e.g., Jurkat | T-lymphocyte cell line relevant to FTY720's mechanism. |

| Azido-FTY720 Concentration | e.g., 5 µM | Optimal concentration should balance labeling efficiency with off-target effects. |

| Incubation Time | e.g., 1 hour | Time to allow for probe to bind to its targets. |

| Competitor (FTY720) Conc. | e.g., 500 µM | A high molar excess is used to ensure specific binding is blocked. |

| UV Wavelength | 365 nm | Longer UV wavelengths are generally less damaging to cells. |

| UV Irradiation Time | e.g., 20 minutes | Should be optimized to maximize cross-linking while minimizing cell damage. |

| UV Lamp Distance | e.g., 5 cm | Consistency is key for reproducible results. |

Table 2: Putative Azido-FTY720 Target Proteins Identified by LC-MS/MS

This table should summarize the proteins identified by mass spectrometry that show specific labeling with azido-FTY720.

| Protein ID (e.g., UniProt) | Gene Name | Protein Name | Peptide Count (Azido-FTY720) | Peptide Count (Competition) | Fold Enrichment | Biological Function |

| Example: P40337 | SphK2 | Sphingosine kinase 2 | e.g., 15 | e.g., 2 | e.g., 7.5 | Phosphorylates sphingosine and FTY720. |

| Example: Q9H222 | S1PR5 | Sphingosine 1-phosphate receptor 5 | e.g., 10 | e.g., 1 | e.g., 10.0 | G protein-coupled receptor for S1P. |

| Example: P08575 | cPLA2 | Cytosolic phospholipase A2 | e.g., 8 | e.g., 0 | e.g., >8 | Eicosanoid biosynthesis. |

| ... | ... | ... | ... | ... | ... | ... |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual data will be generated from the LC-MS/MS analysis.

Interpretation of Data: Proteins that are identified with a high peptide count in the azido-FTY720-treated sample and a significantly lower (or zero) peptide count in the competition control are considered high-confidence candidate binding partners. The "Fold Enrichment" can be calculated as the ratio of peptide counts (or more sophisticated quantitative proteomics metrics like spectral counts or precursor ion intensity) between the labeled sample and the competition control. A high fold enrichment indicates specific binding of azido-FTY720. Further validation experiments, such as Western blotting or functional assays, should be performed to confirm these interactions.

References

- 1. The immunosuppressant drug FTY720 inhibits cytosolic phospholipase A2 independently of sphingosine-1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Azido-FTY720 in Cellular Target Identification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing azido-FTY720, a chemical probe, to identify its direct binding partners in a cellular context. This methodology leverages bioorthogonal chemistry and proteomics to elucidate the molecular targets of FTY720 (Fingolimod), a modulator of sphingosine-1-phosphate (S1P) receptors with known immunosuppressive and other biological activities.[1][2]

Introduction

FTY720 is a prodrug that, upon phosphorylation in vivo, acts as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes.[1][2] However, evidence suggests that FTY720 also possesses S1P receptor-independent effects.[1] Identifying the full spectrum of its protein interactions is crucial for a complete understanding of its mechanism of action and for the development of new therapeutics.

Azido-FTY720 is a chemically modified version of FTY720 that incorporates an azide group. This small, bioorthogonal handle allows for the specific covalent attachment of a reporter molecule, such as biotin or a fluorescent dye, via a "click chemistry" reaction. This enables the enrichment and subsequent identification of proteins that have been bound by the azido-FTY720 probe within the complex environment of a cell. For enhanced target capture, a photoactivatable version of azido-FTY720 can be synthesized, which forms a covalent bond with nearby molecules upon UV irradiation.

This document outlines the experimental workflow, from cell treatment to mass spectrometry analysis, and provides detailed protocols for each step.

Experimental Workflow Overview

The overall strategy for identifying cellular targets of FTY720 using an azido-FTY720 probe involves a multi-step process. This workflow is designed to specifically label, enrich, and identify proteins that interact with the drug.

Signaling Pathway of FTY720

FTY720 primarily targets the sphingosine-1-phosphate (S1P) signaling pathway. As a prodrug, it is phosphorylated by sphingosine kinase 2 (SphK2) to its active form, FTY720-phosphate (FTY720-P). FTY720-P then acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to receptor internalization and degradation, effectively making FTY720-P a functional antagonist. This prevents lymphocytes from egressing from lymph nodes, resulting in peripheral lymphopenia.

References

Application Notes and Protocols for Labeling S1P Receptors with Azido-FTY720

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of multiple sclerosis. It acts as a sphingosine-1-phosphate (S1P) receptor modulator.[1] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P), which is a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[2][3] FTY720-P binding to the S1P1 receptor on lymphocytes causes receptor internalization and degradation, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.[1][4]

Azido-FTY720 is a photoreactive analog of FTY720 that provides a powerful tool for researchers to study S1P receptor biology. This analog incorporates a photoreactive azido group, enabling its use in photoaffinity labeling to identify ligand binding sites. Furthermore, the azido group serves as a handle for bioorthogonal click chemistry, allowing for the covalent attachment of reporter molecules such as fluorophores or biotin for in vitro and in vivo visualization and analysis of S1P receptors. These application notes provide detailed protocols for the use of azido-FTY720 in labeling S1P receptors in both in vitro and in vivo settings.

Data Presentation

The binding affinity of the active form of FTY720, FTY720-phosphate (FTY720-P), for human S1P receptors is a critical parameter for designing labeling experiments. The following table summarizes the reported binding affinities.